Methyl 2-propanamidoprop-2-enoate
Description
Methyl 2-propanamidoprop-2-enoate is a methyl ester derivative of 2-propanamidoprop-2-enoic acid, characterized by a propenoate (acrylate) backbone substituted with a propanamide group at the β-position. This structure confers unique physicochemical properties, including enhanced polarity due to the amide functionality, which facilitates hydrogen bonding and influences solubility, crystallinity, and reactivity.
Properties
CAS No. |
445396-91-8 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-(propanoylamino)prop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(9)8-5(2)7(10)11-3/h2,4H2,1,3H3,(H,8,9) |
InChI Key |
GJFWYWNVPMXHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-propanamidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 2-methylpropanamide under specific conditions. The reaction typically requires a catalyst, such as benzoyl peroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk polymerization techniques. This process uses vinyl acetate as a starting material, with acetic acid and benzoyl peroxide as initiators. The reaction is conducted in a solvent at a controlled temperature to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propanamidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 2-propanamidoprop-2-enoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of adhesives, coatings, and other materials.
Mechanism of Action
The mechanism of action of methyl 2-propanamidoprop-2-enoate involves its interaction with various molecular targets. The compound can undergo hydrolysis to form acrylic acid and propanamide, which can then participate in further reactions. The pathways involved include nucleophilic attack on the ester or amide groups, leading to the formation of intermediate products .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Influence on Properties
- Hydrogen Bonding: The propanamide group in this compound enables strong hydrogen bonding, enhancing crystallinity and thermal stability compared to non-amide esters like Methyl 2-methylprop-2-enoate. This aligns with studies showing that amides form robust supramolecular networks in crystals .
- Polarity and Solubility: The amide group increases polarity, likely rendering the compound more soluble in polar solvents (e.g., water, ethanol) than its ester counterparts. In contrast, fluorinated derivatives (e.g., the pentafluorophenyl analog) exhibit lipophilicity, favoring organic solvents .
- Reactivity: The acrylate backbone allows polymerization, but the amide substituent may alter reaction kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
